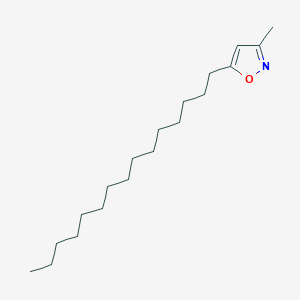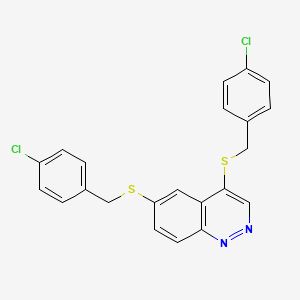
4,6-Bis((4-chlorobenzyl)thio)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((4-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
Starting Materials: Cinnoline derivative, 4-chlorobenzyl chloride
Reagents: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions: Elevated temperatures (typically 80-100°C)
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis((4-chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4,6-Bis((4-chlorobenzyl)thio)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Bis((4-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may interact with proteins involved in cell signaling pathways, thereby modulating their activity and affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4,6-Bis((4-chlorobenzyl)thio)cinnoline can be compared with other similar compounds, such as:
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: Similar structure but with additional chlorine atoms, which may enhance its biological activity.
4,6-Bis((2-chlorobenzyl)thio)cinnoline: Differing position of chlorine atoms, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
6957-46-6 |
|---|---|
Molekularformel |
C22H16Cl2N2S2 |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
4,6-bis[(4-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-17-5-1-15(2-6-17)13-27-19-9-10-21-20(11-19)22(12-25-26-21)28-14-16-3-7-18(24)8-4-16/h1-12H,13-14H2 |
InChI-Schlüssel |
SZHWHBBFRJFVEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


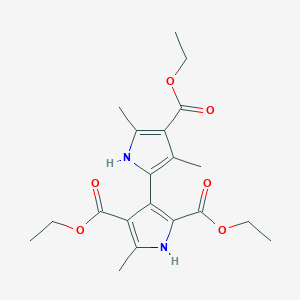
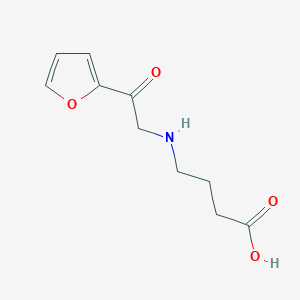
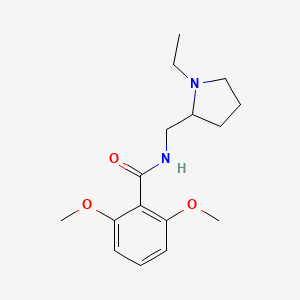

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)

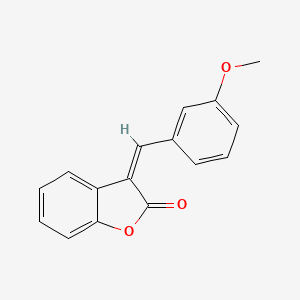
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
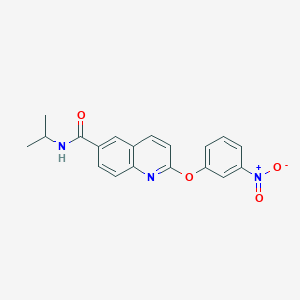
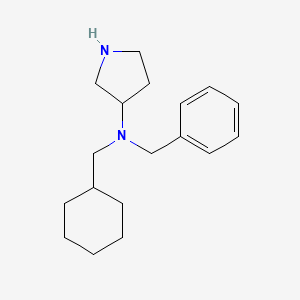

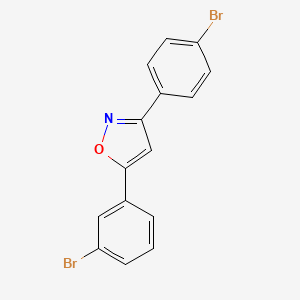
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
